Cloridarol

Overview

Description

Scientific Research Applications

Cloridarol has been explored for various scientific research applications:

Chemistry: Used as a structural template for developing new inhibitors of amyloid proteins.

Medicine: Studied for its potential in treating cardiovascular diseases and as a repurposed drug for diabetes.

Industry: Potential applications in developing new therapeutic agents based on its benzofuran structure.

Mechanism of Action

Target of Action

Cloridarol, also known as Clobenfurol, is an experimental medication primarily used in the treatment of heart disease . .

Mode of Action

This compound acts through vasodilation . Vasodilation is the widening of blood vessels, which decreases blood pressure This process involves the relaxation of the smooth muscle in the walls of the arteries and arterioles, leading to an increased blood flow.

Biochemical Analysis

Biochemical Properties

Cloridarol plays a significant role in biochemical reactions, particularly in cardiovascular contexts. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the aggregation of human islet amyloid peptide (hIAPP), which is crucial in the pathology of Type II diabetes . This interaction involves binding to the C-terminal β-sheet region of hIAPP oligomers through hydrophobic interactions, stacking, and hydrogen bonding . These interactions help prevent the misfolding and aggregation of hIAPP, thereby reducing its toxicity.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In pancreatic β-cells, this compound has been observed to increase cell viability by 15% and decrease cell apoptosis by 28%, protecting these cells from hIAPP-induced toxicity . This protective effect is crucial for maintaining the functional integrity of pancreatic β-cells, which are essential for insulin secretion and glucose regulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through multiple mechanisms. It binds to the C-terminal β-sheet region of hIAPP oligomers, disrupting their structure and reducing β-sheet content . This binding prevents the lateral association of hIAPP aggregates, thereby inhibiting their formation. Additionally, this compound’s vasodilatory effects are attributed to its interaction with vascular smooth muscle cells, leading to relaxation and improved blood flow .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under controlled conditions, maintaining its efficacy in preventing hIAPP aggregation and toxicity over extended periods . Long-term studies have also indicated that this compound does not degrade significantly, ensuring its sustained protective effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal doses, this compound effectively inhibits hIAPP aggregation and protects pancreatic β-cells . At higher doses, potential toxic effects may arise, necessitating careful dosage optimization to balance efficacy and safety. Threshold effects have been observed, where the protective effects plateau beyond a certain dosage, indicating the importance of precise dosing in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to cardiovascular health and glucose regulation. It interacts with enzymes and cofactors involved in the metabolism of hIAPP and other amyloidogenic proteins . These interactions help modulate metabolic flux and maintain metabolite levels within physiological ranges, contributing to overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . This distribution ensures that this compound reaches its target sites, such as pancreatic β-cells and vascular smooth muscle cells, where it exerts its therapeutic effects.

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. It is directed to specific compartments, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications . This localization allows this compound to interact with its target biomolecules effectively, ensuring its therapeutic efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cloridarol can be synthesized from (4-chlorobenzoyl)benzofuran . The synthesis involves the following steps:

Starting Material: (4-chlorobenzoyl)benzofuran.

Reaction Conditions: The reaction typically requires a solvent such as ethanol and a catalyst like sodium borohydride.

Procedure: The (4-chlorobenzoyl)benzofuran is reduced using sodium borohydride in ethanol to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling large quantities of reagents.

Chemical Reactions Analysis

Types of Reactions: Cloridarol undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products:

Oxidation: Produces ketones or aldehydes.

Reduction: Produces alcohols.

Substitution: Produces substituted benzofuran derivatives.

Comparison with Similar Compounds

Cloridarol is unique due to its dual functionality as both a cardiovascular drug and an inhibitor of amyloid aggregation . Similar compounds include:

Benzofuran derivatives: These compounds share a similar core structure and exhibit diverse biological activities.

Polyphenols: Known for their amyloid inhibition properties, polyphenols have a similar aromatic ring structure to this compound.

Properties

IUPAC Name |

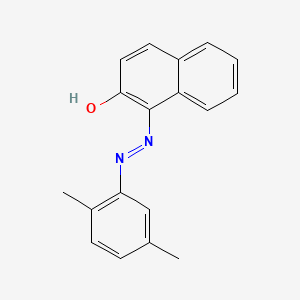

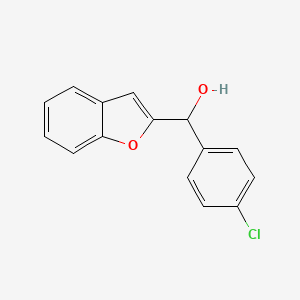

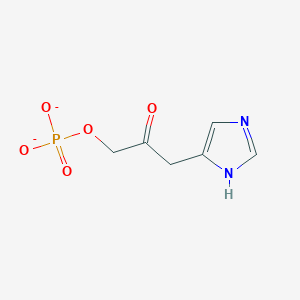

1-benzofuran-2-yl-(4-chlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO2/c16-12-7-5-10(6-8-12)15(17)14-9-11-3-1-2-4-13(11)18-14/h1-9,15,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFBRIPYVVGWRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(C3=CC=C(C=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70863220 | |

| Record name | Clobenfurol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3611-72-1, 1290045-29-2 | |

| Record name | Clobenfurol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3611-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cloridarol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003611721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cloridarol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1290045292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cloridarol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13291 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clobenfurol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cloridarol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLORIDAROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L2063955H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CLORIDAROL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXI9IO55VI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the proposed mechanism of action for Cloridarol against human islet amyloid polypeptide (hIAPP) aggregation?

A1: this compound has been shown to inhibit hIAPP aggregation, a key pathological event in Type II diabetes. [] The proposed mechanism involves this compound binding to the C-terminal β-sheet region of hIAPP oligomers. This binding occurs through a combination of hydrophobic interactions, π-π stacking, and hydrogen bonding. [] By binding to these regions, this compound disrupts the structure of hIAPP, reduces its β-sheet content, and hinders the lateral association pathway crucial for the formation of hIAPP aggregates. [] This effectively reduces the formation of toxic hIAPP fibrils.

Q2: Is there evidence for the efficacy of this compound in protecting against hIAPP-induced cell toxicity?

A2: Yes, in vitro studies have demonstrated that this compound can protect islet β-cells from hIAPP-induced toxicity. MTT and LDH assays showed that this compound treatment led to a 15% increase in cell viability and a 28% decrease in cell apoptosis compared to untreated cells exposed to hIAPP. [] These results suggest that this compound can mitigate the damaging effects of hIAPP on β-cells.

Q3: What are the potential benefits of this compound being both a cardiovascular disease drug and an hIAPP inhibitor?

A3: this compound is unique because it exhibits potential therapeutic benefits for both cardiovascular disease (CVD) and Type II diabetes (T2D). [] This dual action is significant because CVD and T2D often coexist, sharing common risk factors and exacerbating each other's progression. [] Therefore, a single drug like this compound, capable of addressing both conditions, could be highly advantageous for patients with comorbid CVD and T2D.

Q4: What is the historical context of this compound's use as a cardiovascular drug?

A4: this compound, under the name Menacor, was investigated in the 1970s for its therapeutic activity in patients with chronic coronary insufficiency. [] Administered orally at a dose of 750 mg/day for at least 20 days, it demonstrated good to fair therapeutic results in 80% of the patients. [] The drug was reported to have excellent general and gastrointestinal tolerance. []

Q5: What are the structural characteristics of this compound?

A5: this compound, also known as 2-benzofuryl-p-chlorophenyl-carbinol or Clobenfurol, consists of a benzofuran moiety connected to a chlorophenyl group through a carbinol bridge. While specific spectroscopic data wasn't provided in the provided research, its structure suggests potential for analysis through techniques like NMR and IR spectroscopy. Further research into its structural characterization could reveal valuable insights into its interactions with biological targets.

Q6: Are there any suggested avenues for future research based on the existing knowledge of this compound?

A6: Yes, the current research on this compound opens several avenues for further exploration. Firstly, detailed investigations into its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), are crucial. [] Secondly, exploring the structure-activity relationship (SAR) by introducing modifications to the this compound scaffold could lead to the discovery of more potent and selective inhibitors of hIAPP aggregation. [] Lastly, investigating the efficacy and safety profile of this compound in in vivo models of T2D and CVD is essential to translate the promising in vitro findings into potential therapeutic applications. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl ethyl 1-chloro-5-[[(5,6dihydro-2-methyl-1,4-oxathiin-3-yl)carbonyl]amino]benzoate](/img/structure/B1199969.png)